4-(3-Fluorophenyl)-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole
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Overview
Description
4-(3-Fluorophenyl)-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole is a synthetic organic compound characterized by a thiazole ring substituted with a fluorophenyl group and a methylsulfonylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiazole intermediate.
Attachment of the Methylsulfonylpropan-2-yl Group: This step involves the alkylation of the thiazole ring with a suitable alkylating agent, such as a sulfonyl chloride derivative, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Fluorophenyl)-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its thiazole ring and fluorophenyl group are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenyl)-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole: Similar structure but with a chlorine atom instead of fluorine.
4-(3-Methylphenyl)-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole: Similar structure but with a methyl group instead of fluorine.
4-(3-Bromophenyl)-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(3-Fluorophenyl)-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can result in enhanced biological activity and improved pharmacokinetic profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(3-fluorophenyl)-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2S2/c1-13(2,19(3,16)17)12-15-11(8-18-12)9-5-4-6-10(14)7-9/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTBFGZLZNWXLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CS1)C2=CC(=CC=C2)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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